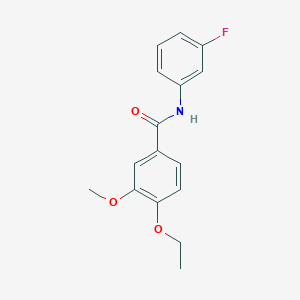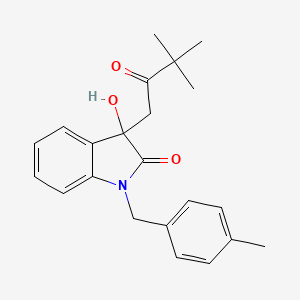![molecular formula C19H20N2O3 B4386253 N-{2-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4386253.png)
N-{2-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide
Overview
Description
N-{2-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide, also known as Boc-L-phenylalanine tetrahydrofuran-2-carboxamide, is a synthetic compound that has been widely used in scientific research. It is a derivative of phenylalanine, one of the essential amino acids that are important for protein synthesis in the body. The compound has shown promising results in various research studies, and its unique chemical structure has made it a valuable tool for investigating different biological processes.
Mechanism of Action
The mechanism of action of N-{2-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamidealanine tetrahydrofuran-2-carboxamide is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that are involved in the biosynthesis of peptidoglycan, a component of bacterial cell walls. This inhibition can lead to the disruption of bacterial cell wall synthesis and ultimately result in bacterial cell death.
Biochemical and Physiological Effects:
N-{2-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamidealanine tetrahydrofuran-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. In addition, the compound has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{2-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamidealanine tetrahydrofuran-2-carboxamide in lab experiments is its unique chemical structure, which allows for the synthesis of peptidomimetics with different biological activities. The compound is also relatively easy to synthesize and has a high purity, which makes it a valuable tool for investigating different biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo studies.
Future Directions
There are several future directions for the research of N-{2-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamidealanine tetrahydrofuran-2-carboxamide. One potential direction is the development of new peptidomimetics that can target specific biological processes, such as cancer cell growth or bacterial infection. Another direction is the investigation of the compound's potential as a drug delivery system, which can improve the efficacy and specificity of existing drugs. Finally, further studies are needed to investigate the potential side effects and toxicity of the compound, which can help to optimize its use in scientific research.
In conclusion, N-{2-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamidealanine tetrahydrofuran-2-carboxamide is a valuable tool for investigating different biological processes. Its unique chemical structure and biological activities have made it a promising candidate for the development of new drugs and drug delivery systems. However, further studies are needed to fully understand its mechanism of action and potential side effects, which can help to optimize its use in scientific research.
Scientific Research Applications
N-{2-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamidealanine tetrahydrofuran-2-carboxamide has been widely used in scientific research as a tool for investigating various biological processes. It has been used as a building block for the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. These compounds have shown potential in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
properties
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(20-13-14-7-2-1-3-8-14)15-9-4-5-10-16(15)21-19(23)17-11-6-12-24-17/h1-5,7-10,17H,6,11-13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVLUNAEHQWZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4386180.png)
![N-{2-[(2-bromobenzoyl)amino]ethyl}nicotinamide](/img/structure/B4386181.png)

![N-ethyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4386194.png)
![N-(3-pyridinylmethyl)-2-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenoxy]acetamide](/img/structure/B4386205.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4386220.png)
![4-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4386229.png)
![N-[4-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B4386235.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4386237.png)
![3-fluoro-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzonitrile](/img/structure/B4386245.png)

![(3-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4386265.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B4386273.png)